2,2-difluoro-N-hydroxyacetamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-difluoro-N’-hydroxyethanimidamide is a chemical compound with the molecular formula C2H4F2N2O and a molecular weight of 110.06 g/mol It is characterized by the presence of two fluorine atoms, a hydroxyl group, and an imidamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-N’-hydroxyethanimidamide can be achieved through the reaction of 2,2-difluoroethanamine with potassium hydroxide, followed by hydroxylation and cyclization reactions . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2,2-difluoro-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
2,2-difluoro-N’-hydroxyethanimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2-difluoro-N’-hydroxyethanimidamide involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biological responses, depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-difluoroethanamine: A precursor in the synthesis of 2,2-difluoro-N’-hydroxyethanimidamide.
N-hydroxyethanimidamide: A related compound with similar functional groups but lacking the fluorine atoms.
Uniqueness
2,2-difluoro-N’-hydroxyethanimidamide is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical properties. These features make it a valuable compound for various research applications, as it can participate in a wide range of chemical reactions and exhibit specific biological activities.
Eigenschaften
Molekularformel |
C2H4F2N2O |
---|---|
Molekulargewicht |
110.06 g/mol |
IUPAC-Name |
2,2-difluoro-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C2H4F2N2O/c3-1(4)2(5)6-7/h1,7H,(H2,5,6) |
InChI-Schlüssel |
SBNMFTGQDQSPOL-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=NO)N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.